molecular formula C12H14N2O4S B2354095 methyl 3-nitro-4-(thiomorpholin-4-yl)benzoate CAS No. 900019-33-2

methyl 3-nitro-4-(thiomorpholin-4-yl)benzoate

Cat. No.: B2354095
CAS No.: 900019-33-2
M. Wt: 282.31
InChI Key: VAXAUMWDQTZGDP-UHFFFAOYSA-N
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Description

methyl 3-nitro-4-(thiomorpholin-4-yl)benzoate: is an organic compound with the molecular formula C12H14N2O4S. This compound features a nitro group, a thiazinane ring, and a benzenecarboxylate ester, making it a unique and versatile molecule in organic chemistry .

Scientific Research Applications

methyl 3-nitro-4-(thiomorpholin-4-yl)benzoate has diverse applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Studied for its potential biological activities and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties.

    Industry: Utilized in the production of specialty chemicals and materials.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 3-nitro-4-(thiomorpholin-4-yl)benzoate typically involves the nitration of a precursor compound followed by esterification. The reaction conditions often require controlled temperatures and the use of specific catalysts to ensure the desired product is obtained with high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale nitration and esterification processes, utilizing continuous flow reactors to maintain consistent reaction conditions. The use of automated systems ensures high efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

methyl 3-nitro-4-(thiomorpholin-4-yl)benzoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of methyl 3-nitro-4-(thiomorpholin-4-yl)benzoate involves its interaction with specific molecular targets and pathways. The nitro group can participate in redox reactions, while the thiazinane ring may interact with biological receptors. These interactions can lead to various biological effects, depending on the context and conditions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

methyl 3-nitro-4-(thiomorpholin-4-yl)benzoate is unique due to the presence of the thiazinane ring, which imparts distinct chemical and biological properties. This makes it a valuable compound for various applications in research and industry .

Properties

IUPAC Name

methyl 3-nitro-4-thiomorpholin-4-ylbenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N2O4S/c1-18-12(15)9-2-3-10(11(8-9)14(16)17)13-4-6-19-7-5-13/h2-3,8H,4-7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VAXAUMWDQTZGDP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC(=C(C=C1)N2CCSCC2)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14N2O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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